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Compound Name: Dimethyl 2-bromoterephthalate

Cat. No.: B101079 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Dimethyl 2-
bromoterephthalate

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Dimethyl 2-bromoterephthalate, a key

intermediate in modern organic synthesis. We will move beyond a simple recitation of facts to a

functional understanding of its synthesis, reactivity, and application, grounded in mechanistic

principles and practical laboratory considerations. This document is intended for researchers

and professionals in chemical synthesis and drug development who require a comprehensive

understanding of this versatile building block.

Contextual Overview: The Role of Halogenated
Aromatic Esters
Halogenated aromatic esters are a cornerstone of contemporary synthetic chemistry.[1] These

molecules, characterized by an aromatic ring bearing both ester and halogen functional groups,

serve as pivotal intermediates.[1] The halogen atom, particularly bromine, functions as a

versatile synthetic handle. It can act as a leaving group in nucleophilic substitution reactions

and, more significantly, participate in a wide array of palladium-catalyzed cross-coupling

reactions, enabling the strategic construction of complex molecular architectures.[1]
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Dimethyl 2-bromoterephthalate is an exemplary member of this class. Its structure features a

1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to

one of the two methyl ester groups.[1][2] This specific arrangement of two electron-withdrawing

ester groups and a reactive C-Br bond makes it a highly valuable and versatile intermediate for

creating advanced materials and complex organic molecules.[1]

Core Molecular Profile and Physicochemical
Properties
A precise understanding of a reagent's fundamental properties is a prerequisite for its effective

use in synthesis.

Caption: Structure of Dimethyl 2-bromoterephthalate

The key identifiers and physical properties of Dimethyl 2-bromoterephthalate are

summarized below for quick reference.

Identifier / Property Value Source(s)

IUPAC Name
dimethyl 2-bromobenzene-1,4-

dicarboxylate
[2]

CAS Number 18643-86-2 [2][3][4][5]

Molecular Formula C₁₀H₉BrO₄ [2][3][5][6]

Molecular Weight 273.08 g/mol [2]

Appearance White to yellow powder/crystal

Melting Point 52-57 °C [3]

Boiling Point (Predicted) 323.7 ± 22.0 °C [3]

Density (Predicted) 1.505 ± 0.06 g/cm³ [3]

InChIKey
VUMPFOPENBVFOF-
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[2][6]
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Synthesis Methodologies: A Focus on
Regioselectivity
The synthesis of dimethyl 2-bromoterephthalate requires careful control to ensure the

bromine is introduced at the correct position. Two primary strategies are employed, each with

distinct advantages.

Protocol 1: Direct Esterification of 2-Bromoterephthalic
Acid
This is the most direct route when the brominated diacid is commercially available. The

mechanism is a classic Fischer esterification.

Rationale: This method is efficient and high-yielding. The use of a strong acid catalyst

protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more

electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

Suspend 2-bromoterephthalic acid in an excess of methanol.

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

Heat the mixture to reflux for an extended period (e.g., 16 hours) to drive the equilibrium

towards the product.[1]

Upon completion, cool the reaction mixture and neutralize the excess acid.

The product can be isolated by extraction and purified by recrystallization.

Note: An alternative method involves using thionyl chloride in methanol, which proceeds

via an acid chloride intermediate and can achieve yields up to 98%.[1]

Protocol 2: Regioselective Synthesis from Dimethyl
Terephthalate
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When starting from the non-brominated diester, a multi-step approach is necessary to direct the

bromination to the 2-position. This pathway offers high regioselectivity.[1]

Rationale: The ester groups are deactivating and meta-directing for electrophilic aromatic

substitution. To achieve ortho-bromination, a different directing group must be introduced and

later removed. A nitro group serves this purpose effectively.

Step-by-Step Methodology:

Nitration: Treat dimethyl terephthalate with nitric acid to introduce a nitro group, yielding

dimethyl 2-nitroterephthalate.[1]

Reduction: Reduce the nitro group to an amine using methods such as catalytic

hydrogenation or reduction with iron in the presence of an ammonium salt.[1] This forms

dimethyl 2-aminoterephthalate.

Directed Bromination: The amino group is a strong ortho-, para-directing group.

Bromination of dimethyl 2-aminoterephthalate will selectively occur at the position ortho to

the amine.

Deamination (Diazotization): The amine is removed by treating it with a nitrite source (e.g.,

NaNO₂) under acidic conditions to form a diazonium salt, which is then eliminated to yield

the final product, dimethyl 2-bromoterephthalate.[1]

Dimethyl Terephthalate Nitration
(HNO₃) Dimethyl 2-Nitroterephthalate Reduction

(e.g., Fe/NH₄Cl) Dimethyl 2-Aminoterephthalate Bromination Dimethyl 3-Bromo-2-aminoterephthalate Diazotization/
Deamination Dimethyl 2-Bromoterephthalate

Click to download full resolution via product page

Caption: Regioselective synthesis of Dimethyl 2-bromoterephthalate.

Reactivity and Synthetic Applications
The synthetic utility of dimethyl 2-bromoterephthalate is dictated by the reactivity of its two

key functional domains: the C-Br bond and the methyl ester groups.
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Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom makes this molecule an excellent substrate for forming new carbon-carbon

and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and

materials science.

This reaction forms a C-C bond between the aryl bromide and an organoboron compound

(boronic acid or ester).[7][8] It is widely used due to the stability and low toxicity of the boron

reagents.[8][9]

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide

to a Pd(0) complex, followed by transmetalation with the activated boronic acid and reductive

elimination to form the new C-C bond and regenerate the catalyst.[7][9]

Application: This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkenyl

groups at the 2-position of the terephthalate ring.[9]
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Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a

primary or secondary amine.[10][11]
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Mechanism Rationale: Similar to the Suzuki coupling, the reaction proceeds via a

Pd(0)/Pd(II) catalytic cycle involving oxidative addition, coordination of the amine,

deprotonation by a base, and reductive elimination to form the C-N bond.[10][12]

Application: This provides a direct route to N-aryl or N-alkyl aminoterephthalate derivatives,

which are valuable precursors for pharmaceuticals and functional materials.[1]

Other Important Reactions
Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, offering

another versatile method for C-C bond formation.[1]

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong

nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the two

ester groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]

Ester Group Transformations: The two methyl ester groups can be hydrolyzed to the

corresponding dicarboxylic acid or reduced to diols, providing additional pathways for

functionalization and polymer synthesis.[1]

Spectroscopic Characterization
Unambiguous characterization is critical for confirming the structure and purity of synthesized

materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure of dimethyl 2-
bromoterephthalate.[1]
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¹H NMR Data

Chemical Shift (δ) ppm Description

~7.75 - 7.85 Aromatic CH (doublet)

~8.05 - 8.15 Aromatic CH (doublet of doublets)

~8.15 - 8.25 Aromatic CH (doublet)

~3.94 Singlet, OCH₃

~3.96 Singlet, OCH₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~166.3 C=O

~165.1 C=O

~136.3 Aromatic C

~135.3 Aromatic C

~133.8 Aromatic C

~131.2 Aromatic C

~128.2 Aromatic C

~121.6 C-Br

~52.9 OCH₃

~52.8 OCH₃

(Note: Specific chemical shifts can vary slightly

based on the solvent and instrument. Data is

representative.)[1]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
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These techniques provide complementary information about functional groups and molecular

weight.

Technique Observation Interpretation

FTIR
Strong absorption around

1720-1742 cm⁻¹

Ester carbonyl (C=O)

stretching vibration.[1]

Absorption around 500 cm⁻¹ C-Br bond stretch.[1]

ESI-MS
Signal corresponding to

[M+Na]⁺ at m/z ~296.95

Confirms the molecular weight

(273.08 g/mol ) of the

compound.[1]

Applications in Advanced Materials and Medicinal
Chemistry
The unique structure of dimethyl 2-bromoterephthalate makes it a valuable precursor in

several high-value applications.

Polymer Chemistry: It is used as a specialized monomer for creating high-performance

polyesters and polyamides.[1] The bromine atom can be retained to impart flame-retardant

properties or used as a site for post-polymerization modification to fine-tune material

characteristics.[1]

Metal-Organic Frameworks (MOFs): After hydrolysis of the ester groups, the resulting 2-

bromoterephthalic acid can be used as a linker to construct MOFs for applications in gas

storage, separation, and catalysis.[1]

Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis

of complex molecules with potential biological activity.[1] The ability to easily introduce

diverse functionalities via cross-coupling reactions makes it an attractive scaffold for building

libraries of compounds for drug screening.[1]

Safety and Handling
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According to GHS classifications, Dimethyl 2-bromoterephthalate is known to cause skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

[13]

Handling: Use in a well-ventilated area or fume hood.[1][14] Wear appropriate personal

protective equipment (PPE), including gloves and safety goggles.[2][13][14]

Storage: Keep in a dry, cool, and well-ventilated place.[13] Keep the container tightly closed.

Stability: The product is chemically stable under standard ambient conditions.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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